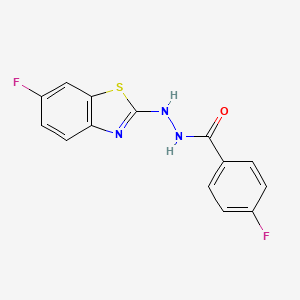

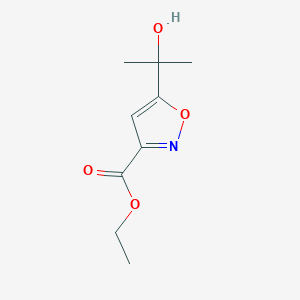

4-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The yield was reported to be 90%, appearing as a white powder . The reaction was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum and 13C NMR spectrum provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is known that thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and shown to possess potent cytotoxic properties in vitro against certain human breast cell lines while being inactive against others like prostate, nonmalignant breast, and colon cells. These compounds exhibit a biphasic dose-response relationship characteristic of the benzothiazole series against sensitive cell lines, with specific fluorinated variants showing notable potency. The induction of cytochrome P450 CYP1A1, crucial for antitumor specificity, is maintained with these compounds, highlighting their potential in pharmaceutical and preclinical development for cancer therapy (Hutchinson et al., 2001).

Fluorescent Probes for Sensing

Fluorinated benzothiazoles have been applied in the development of fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity in metal cation sensing due to the high acidity of the fluorophenol moiety. Such properties make them suitable for biochemical applications where precise sensing of environmental conditions is crucial (Tanaka et al., 2001).

Neuropharmacological Profile

Research into novel atypical antipsychotic drugs has explored compounds like Y-931, which interacts with multiple neurotransmitter receptors similar to known antipsychotics but without the cataleptogenic potential. This compound has shown promise in models of NMDA receptor hypofunction, suggesting its potential as an atypical antipsychotic drug with a lower risk of extrapyramidal syndrome and the ability to ameliorate NMDA receptor hypofunction (Morimoto et al., 2002).

Antimicrobial and Antifungal Activity

Several novel benzothiazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Some of these compounds exhibit activity comparable or slightly better than medicinal standards like chloramphenicol, cefoperazone, and amphotericin B, suggesting their potential as new antimicrobial and antifungal agents (Pejchal et al., 2015).

MAO Enzymes Inhibitory Activity

New benzimidazole derivatives, including N'-(arylidene)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)benzohydrazide, have shown selective inhibition potency against hMAO-B enzymes, suggesting their potential use in treating diseases related to MAO enzyme dysfunction. The inhibition of these enzymes by synthesized compounds indicates their applicability in neuropharmacology and the treatment of neurological disorders (Can et al., 2017).

Eigenschaften

IUPAC Name |

4-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3OS/c15-9-3-1-8(2-4-9)13(20)18-19-14-17-11-6-5-10(16)7-12(11)21-14/h1-7H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNCZFSNBUIVNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[(4-fluorobenzyl)oxy]methyl}-N-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2733467.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2733470.png)

![Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2733471.png)

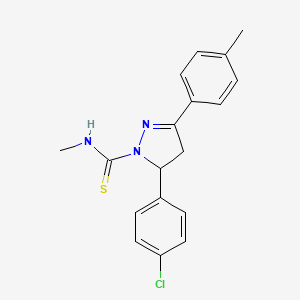

![3-(4-chlorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2733476.png)

![(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide](/img/structure/B2733478.png)

![7-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2733479.png)

![[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2733481.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2733486.png)